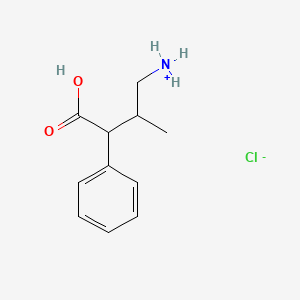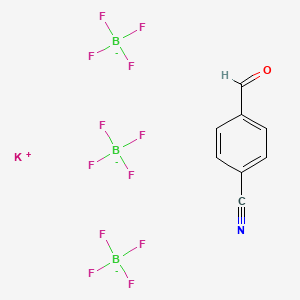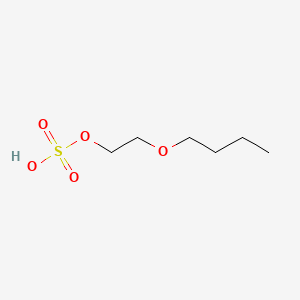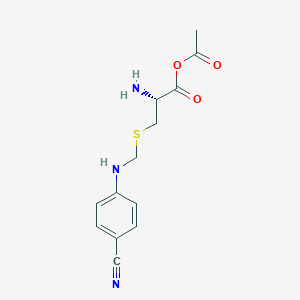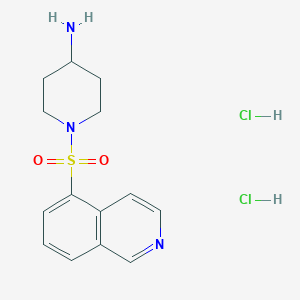
1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by the presence of an isoquinoline ring system, a sulfonyl group, and a piperidine moiety. It is often used in research due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride typically involves multiple steps. One common method includes the reaction of isoquinoline-5-sulfonyl chloride with piperidin-4-ylamine in the presence of a suitable base. The reaction is usually carried out in an aprotic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and stringent quality control measures. The reaction conditions are carefully monitored to maintain consistency and reduce impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .
Comparaison Avec Des Composés Similaires
Isoquinoline-5-sulfonyl chloride: Shares the isoquinoline and sulfonyl groups but lacks the piperidine moiety.
Piperidine derivatives: Compounds like piperidine-4-ylamine, which have similar structural features but different functional groups
Uniqueness: 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride is unique due to its combination of the isoquinoline, sulfonyl, and piperidine groups. This unique structure contributes to its distinct chemical properties and biological activities, making it valuable for various research applications .
Propriétés
Numéro CAS |
936250-33-8 |
|---|---|
Formule moléculaire |
C14H19Cl2N3O2S |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
1-isoquinolin-5-ylsulfonylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c15-12-5-8-17(9-6-12)20(18,19)14-3-1-2-11-10-16-7-4-13(11)14;;/h1-4,7,10,12H,5-6,8-9,15H2;2*1H |
Clé InChI |
MAPDUVRSAWULKH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
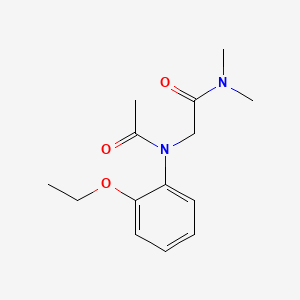
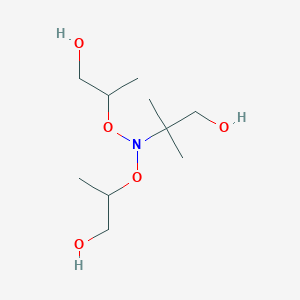
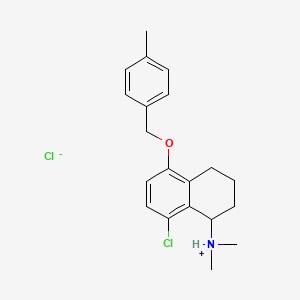
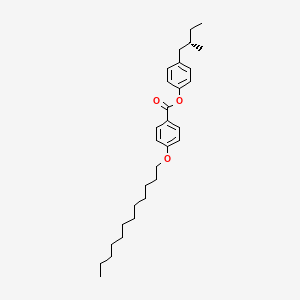
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)
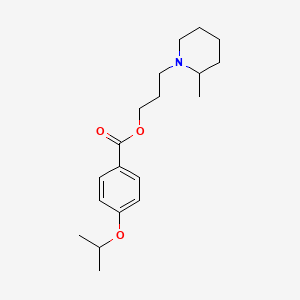
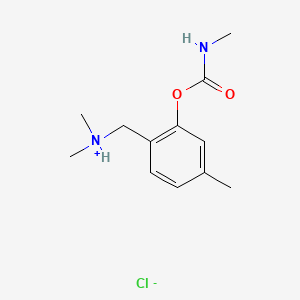
![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)
